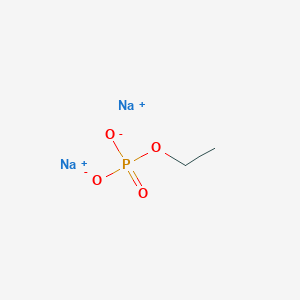

Disodium ethyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disodium ethyl phosphate, also known as sodium diethyl phosphate, is a chemical compound with the formula Na2C2H5O2P. It is a white crystalline powder that is soluble in water and has a wide range of applications in the scientific research field.

Mechanism of Action

DiDisodium ethyl phosphate ethyl phosphate acts as a buffering agent by maintaining a stable pH in solutions. It also acts as a chelating agent by binding to metal ions and preventing them from interfering with experimental results. In addition, it can act as a nucleophile in organic synthesis reactions.

Biochemical and Physiological Effects:

Dithis compound ethyl phosphate has been shown to have a low toxicity and is generally considered safe for use in laboratory experiments. It has no known physiological effects on humans or animals.

Advantages and Limitations for Lab Experiments

One advantage of using diDisodium ethyl phosphate ethyl phosphate as a buffering agent is its ability to maintain a stable pH over a wide range of temperatures. It is also relatively inexpensive and easy to obtain. However, it has a limited buffering capacity and is not suitable for all experimental conditions.

Future Directions

Future research on diDisodium ethyl phosphate ethyl phosphate could focus on its potential as a chelating agent for metal ions in biological systems. It could also be used in the synthesis of new compounds with potential pharmaceutical applications. Additionally, further studies could be conducted on its use as a buffering agent in different experimental conditions to determine its optimal use.

Synthesis Methods

DiDisodium ethyl phosphate ethyl phosphate can be synthesized by reacting diethyl phosphite with this compound hydroxide. The reaction produces dithis compound ethyl phosphate and ethanol as a byproduct. The reaction is as follows:

NaOH + (C2H5O)2P(O)H → Na2(C2H5O2P) + C2H5OH

Scientific Research Applications

DiDisodium ethyl phosphate ethyl phosphate has a wide range of applications in scientific research. It is used as a buffering agent in biochemical and physiological experiments, as well as a chelating agent for metal ions. It is also used as a reagent in the synthesis of various compounds, including phosphonates, phosphates, and amino acids.

Properties

| 17323-83-0 | |

Molecular Formula |

C2H7NaO4P |

Molecular Weight |

149.04 g/mol |

IUPAC Name |

disodium;ethyl phosphate |

InChI |

InChI=1S/C2H7O4P.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5); |

InChI Key |

FEZGJAGXDHXQTG-UHFFFAOYSA-N |

SMILES |

CCOP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CCOP(=O)(O)O.[Na] |

| 17323-83-0 | |

Related CAS |

1623-14-9 (Parent) |

synonyms |

Phosphoric acid ethyldisodium salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)